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molecular formula C14H12O4 B187300 2-(2-Methoxyphenoxy)benzoic acid CAS No. 21905-73-7

2-(2-Methoxyphenoxy)benzoic acid

Cat. No. B187300
M. Wt: 244.24 g/mol
InChI Key: LFWIIPSSDWXVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07582650B2

Procedure details

To a suspension of 2-(2-methoxy-phenoxy)-benzoic acid (16.8 g, 68.8 mmol) in methylene chloride (100 mL) at 0° C. was added dropwise trifluoroacetic anhydride (12.7 mL, 89.4 mmol), and the reaction was stirred for 30 min at 0° C. At that time, boron trifluoride diethyl etherate (1.29 mL, 10.3 mmol) was added dropwise. The reaction was stirred overnight at rt, poured into H2O, and washed with brine. The organic phase was dried over MgSO4, filtered, and concentrated to give 12.4 g (54.8 mmol) of Compound 2a.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step Two
Quantity
1.29 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:18]=[CH:17][CH:16]=[CH:15][C:4]=1[O:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.B(F)(F)F.CCOCC.O>C(Cl)Cl>[CH3:1][O:2][C:3]1[C:4]2[O:5][C:6]3[C:7](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:8](=[O:10])[C:15]=2[CH:16]=[CH:17][CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
COC1=C(OC2=C(C(=O)O)C=CC=C2)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12.7 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
1.29 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 30 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred overnight at rt
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=CC=2C(C3=CC=CC=C3OC12)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 54.8 mmol
AMOUNT: MASS 12.4 g
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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